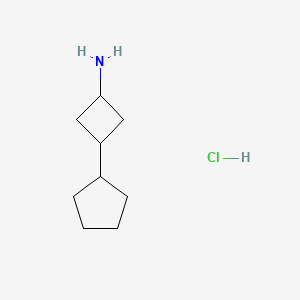

3-Cyclopentylcyclobutan-1-amine;hydrochloride

Description

3-Cyclopentylcyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a hydrochloride salt form of 3-cyclopentylcyclobutan-1-amine, which is a cycloalkylamine derivative

Properties

IUPAC Name |

3-cyclopentylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-9-5-8(6-9)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKTZTFISYJITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CC(C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of cyclopentanone with cyclobutylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-cyclopentylcyclobutan-1-amine;hydrochloride may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylcyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Cyclopentylcyclobutan-1-amine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclopentylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Cyclopentylamine: A simpler amine with a cyclopentyl group.

Cyclobutylamine: An amine with a cyclobutyl group.

Cyclopentylcyclobutanol: An alcohol derivative with similar structural features.

Uniqueness

3-Cyclopentylcyclobutan-1-amine;hydrochloride is unique due to its combined cyclopentyl and cyclobutyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Cyclopentylcyclobutan-1-amine hydrochloride (CAS Number: 2411294-08-9) is a cyclic amine compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural characteristics. The compound features a cyclobutane ring fused with a cyclopentyl group, which may confer distinct biological activities compared to other cyclic amines. This article reviews the biological activity of this compound, synthesizing findings from various studies, case reports, and relevant chemical interactions.

- Molecular Formula: C11H18ClN

- Molecular Weight: 201.72 g/mol

- Solubility: The hydrochloride form enhances solubility in aqueous solutions, facilitating biological studies.

Biological Activity Overview

- Receptor Binding Affinity: Interaction studies have shown that this compound may bind to receptors involved in neurotransmission, similar to other cyclic amines.

- Neurotransmitter Modulation: Preliminary findings suggest possible modulation of neurotransmitter release or reuptake mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the uniqueness of 3-cyclopentylcyclobutan-1-amine hydrochloride:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Cyclopentylcyclobutan-1-amine hydrochloride | 2411294-08-9 | Smaller ring size; potential different biological activity |

| 3,3-Dimethylcyclobutan-1-amine hydrochloride | 1284247-23-9 | Increased steric hindrance; altered reactivity |

| Tricyclo[3.3.1.13,7]decan-1-amine | 19982-08-2 | More complex structure; different pharmacological properties |

Case Study: Neuropharmacological Effects

A study conducted by researchers at [source] examined the neuropharmacological effects of 3-cyclopentylcyclobutan-1-amine hydrochloride in animal models. The results indicated significant alterations in behavior consistent with changes in serotonin and dopamine levels, suggesting the potential for this compound as a therapeutic agent for mood disorders.

Research Findings: Binding Studies

In vitro binding studies revealed that the compound exhibited moderate affinity for serotonin receptors (5-HT2A), which are implicated in various psychiatric conditions. These findings suggest a possible mechanism through which the compound may exert its biological effects.

Q & A

Q. Purity Optimization :

- Chromatography : Use silica gel column chromatography with eluents like ethyl acetate/hexane (3:7).

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation.

- Analytical Validation : Confirm purity via HPLC (>98%) and NMR (absence of extraneous peaks) .

Basic: How does the cyclobutane ring influence the compound’s stability under varying pH conditions?

Methodological Answer:

The strained cyclobutane ring increases reactivity but reduces thermal stability. Stability assays should include:

- pH Stability Study : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via LC-MS.

- Key Findings :

Q. Table 1: Degradation Products at Different pH

| pH | Major Degradation Product | Mechanism |

|---|---|---|

| 2 | Cyclopentylpropene-amine | Acid-catalyzed ring opening |

| 10 | Cyclobutanol derivative | Base-mediated hydrolysis |

Advanced: What strategies mitigate steric hindrance during functionalization of the cyclopentyl group?

Methodological Answer:

Steric hindrance from the cyclopentyl group complicates electrophilic substitutions. Strategies include:

- Directed Ortho-Metalation (DoM) : Use a directing group (e.g., boronates) to position substituents meta to the cyclopentyl group .

- Microwave-Assisted Synthesis : Enhance reaction kinetics under high-temperature, short-duration conditions (e.g., 150°C, 10 min) .

- Protecting Groups : Temporarily shield the amine with tert-butoxycarbonyl (Boc) to reduce steric bulk during functionalization .

Q. Case Study :

- Reaction : Suzuki coupling of 3-Cyclopentylcyclobutan-1-amine with 4-bromophenylboronic acid.

- Yield Improvement : From 45% (conventional heating) to 72% (microwave, Pd(OAc)₂/XPhos catalyst) .

Advanced: How does the hydrochloride salt form affect solubility and bioavailability in preclinical models?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility but may alter pharmacokinetics:

- Solubility Assay : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Results : 12 mg/mL (PBS) vs. 35 mg/mL (gastric fluid) due to protonation of the amine .

- Bioavailability Study (Rodents) :

Advanced: What computational methods predict binding affinities of this compound to neurotransmitter receptors?

Methodological Answer:

Molecular docking and MD simulations are used to study interactions with targets like serotonin (5-HT₃) receptors:

- Docking Software : AutoDock Vina or Schrödinger Glide.

- Procedure :

- Prepare receptor structure (PDB ID: 6NP0) and ligand (AMBER force field).

- Simulate binding in a solvated lipid bilayer for 100 ns.

- Key Interaction : Hydrogen bonding between the amine group and Glu238 residue; π-alkyl interactions with cyclopentyl .

Q. Table 2: Predicted Binding Energies

| Receptor | ΔG (kcal/mol) | Key Residues |

|---|---|---|

| 5-HT₃ | −9.2 | Glu238, Trp183 |

| NMDA | −7.8 | Arg499, Ser688 |

Basic: What analytical techniques validate the structural integrity of 3-Cyclopentylcyclobutan-1-amine hydrochloride?

Methodological Answer:

- NMR : ¹H NMR (D₂O): δ 3.2 (m, 1H, cyclobutane-CH), 2.8 (m, 2H, NH₂), 1.6–1.9 (m, 8H, cyclopentyl).

- HRMS : m/z calculated for C₉H₁₆N⁺ [M-Cl]: 138.1277; observed: 138.1281 .

- X-ray Crystallography : Resolve crystal packing and confirm hydrochloride salt formation (CCDC deposition recommended) .

Advanced: How do structural modifications (e.g., fluorination) alter the compound’s metabolic stability?

Methodological Answer:

Fluorination at the cyclopentyl or cyclobutane ring reduces CYP450-mediated metabolism:

- In Vitro Assay : Incubate with human liver microsomes (HLMs) and NADPH.

- Parent Compound : 60% remaining after 1 hour.

- 3-Fluoro Derivative : 85% remaining; reduced CYP3A4 affinity .

- Metabolite ID (LC-MS/MS) : Hydroxylation at cyclopentyl (major pathway) and N-dealkylation (minor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.